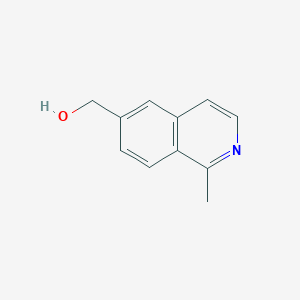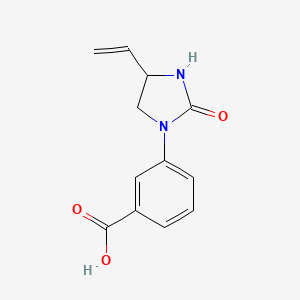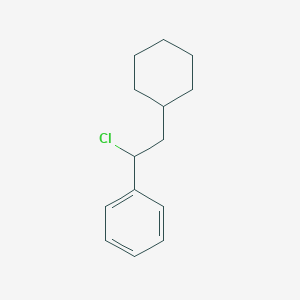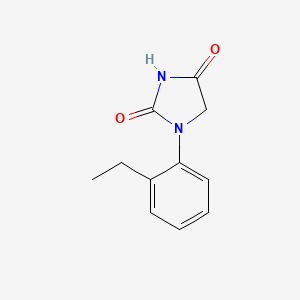
1-(2-Ethylphenyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethylphenyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their significant pharmacological properties, including anticonvulsant, antibacterial, and anti-inflammatory activities . The structure of this compound consists of a five-membered ring with two nitrogen atoms and two carbonyl groups, along with a 2-ethylphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethylphenyl)imidazolidine-2,4-dione can be synthesized through various methods. One common approach involves the reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . The reaction typically proceeds under mild conditions, yielding the desired product in good yields (70-74%).
Industrial Production Methods: Industrial production of this compound often involves multi-step synthetic routes, including amidation and condensation reactions. These processes are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which exhibit diverse pharmacological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-Ethylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Anticonvulsant Activity: The compound binds to voltage-gated sodium channels, inhibiting their activity and reducing neuronal excitability.
Antibacterial Activity: It interacts with bacterial proteins, disrupting their function and inhibiting bacterial growth.
Comparison with Similar Compounds
1-(2-Ethylphenyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
Imidazolidine-2,4-dione: A parent compound with similar pharmacological properties.
Thiazolidine-2,4-dione: A related compound with additional sulfur atoms, exhibiting different biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-(2-ethylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-2-8-5-3-4-6-9(8)13-7-10(14)12-11(13)15/h3-6H,2,7H2,1H3,(H,12,14,15) |
InChI Key |
UCBUHMWTUBSMMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


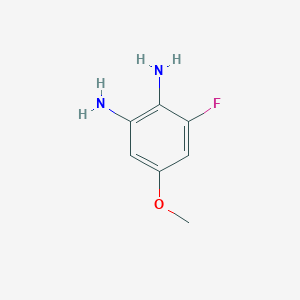
![Methanaminium, N,N'-[2-[(dimethylamino)methylene]-1,3-propanediylidene]bis[N-methyl-, bis[hexafluorophosphate](/img/structure/B12821674.png)


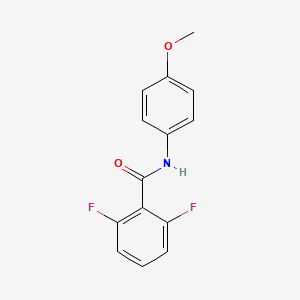
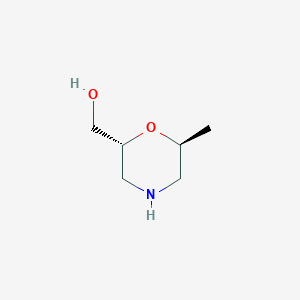
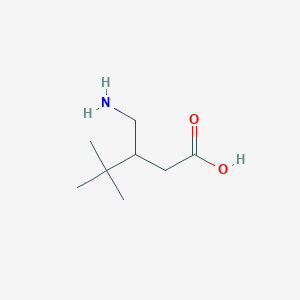

![N,N-Dimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12821716.png)

